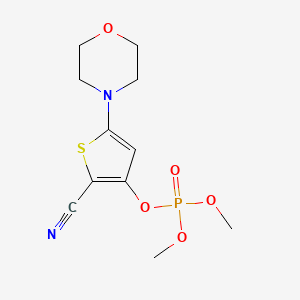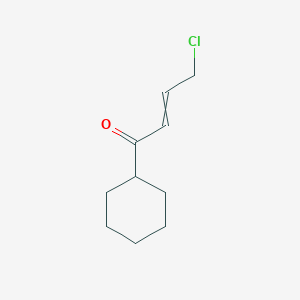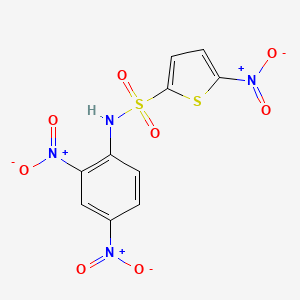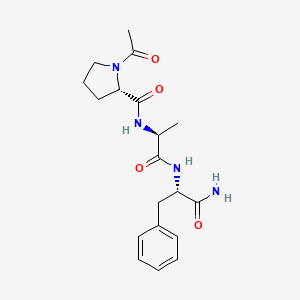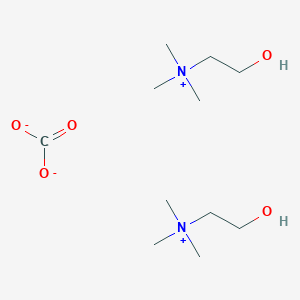
2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole is a chemical compound known for its unique structure and properties It features a bromine and nitro group attached to a phenyl ring, which is further connected to a dihydroimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3-bromo-5-nitrobenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the imidazole ring.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent.
Major Products:
Reduction of the nitro group: yields 2-(3-Amino-5-bromophenyl)-4,5-dihydro-1H-imidazole.
Substitution of the bromine atom: can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
- (3-Bromo-5-nitrophenyl)(morpholino)methanone
- (3-Bromo-5-nitrophenyl)(thiomorpholino)methanone
Comparison: 2-(3-Bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical properties compared to other similar compounds
Propiedades
Número CAS |
61033-73-6 |
|---|---|
Fórmula molecular |
C9H8BrN3O2 |
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
2-(3-bromo-5-nitrophenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H8BrN3O2/c10-7-3-6(9-11-1-2-12-9)4-8(5-7)13(14)15/h3-5H,1-2H2,(H,11,12) |
Clave InChI |
KWOYKYWGJFYDIH-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)
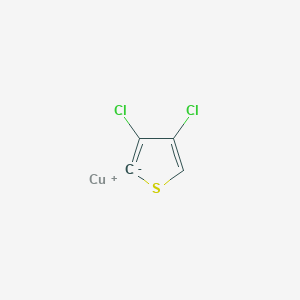
![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)

![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
![(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate](/img/structure/B14600858.png)
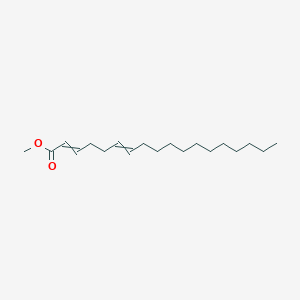
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)
